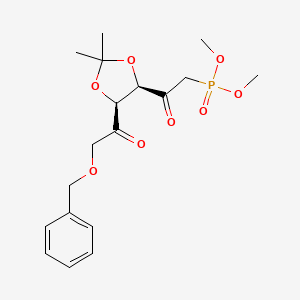

dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate

Description

Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate is a chiral organophosphonate derivative featuring a 1,3-dioxolane core. The compound integrates a benzyloxyacetyl substituent at the C5 position and a phosphonate ester group at the C2 position. Its stereochemistry (4R,5S) is critical for its biochemical interactions and synthetic applications, particularly in asymmetric catalysis and nucleoside analog synthesis . The phosphonate group enhances hydrolytic stability compared to phosphate esters, making it valuable in prodrug design and enzyme inhibition studies .

Properties

IUPAC Name |

1-[(4S,5R)-5-(2-dimethoxyphosphorylacetyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25O8P/c1-18(2)25-16(14(19)11-24-10-13-8-6-5-7-9-13)17(26-18)15(20)12-27(21,22-3)23-4/h5-9,16-17H,10-12H2,1-4H3/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIWQZCHFPMETL-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)CP(=O)(OC)OC)C(=O)COCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@@H](O1)C(=O)CP(=O)(OC)OC)C(=O)COCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations in 1,3-Dioxolane Derivatives

Key Observations :

- Benzyloxy vs. Methoxybenzyloxy : The benzyloxy group in the target compound provides steric bulk and lipophilicity, whereas the 4-methoxybenzyloxy group (as in ) enhances electron-donating effects, influencing oxidation stability .

- Phosphonate vs. Aldehyde/Carbaldehyde : The phosphonate group in the target compound enables nucleophilic substitution reactions, unlike the aldehyde group in , which is prone to oxidation or nucleophilic addition .

- Acetal vs. Alkyne Functionality : Ethoxymethoxybutynyl groups (as in ) introduce alkyne reactivity (e.g., click chemistry), contrasting with the phosphonate’s role in phosphorylation pathways .

Spectroscopic and Physical Properties

- IR Spectroscopy : The phosphonate ester in the target compound exhibits a P=O stretch near 1250–1300 cm⁻¹, distinct from the C=O stretch (~1700 cm⁻¹) in carbaldehyde analogs .

- NMR Data : The benzyloxyacetyl group in the target compound shows characteristic aromatic proton signals (δ 7.2–7.4 ppm), while ethoxymethoxybutynyl groups (e.g., ) display alkynyl proton signals at δ 2.0–2.5 ppm .

Q & A

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer: Use statistical Design of Experiments (DoE) to systematically evaluate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify interactions between parameters like reaction time and stereochemical outcomes . Coupling this with kinetic studies ensures optimal yield while preserving stereochemical integrity.

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Employ gradient elution chromatography with polar stationary phases (e.g., silica gel) and solvent systems like ethyl acetate/hexane. For phosphonate-containing intermediates, reverse-phase HPLC with C18 columns improves separation efficiency . Confirm purity via HPLC-UV or LC-MS with ≥98% purity thresholds .

Q. Which spectroscopic methods are most reliable for confirming the (4R,5S) stereochemistry of the dioxolane ring?

Methodological Answer: X-ray crystallography provides definitive stereochemical assignment . For rapid analysis, use NOESY NMR to detect spatial correlations between the benzyloxy group and methyl substituents. Compare experimental optical rotation with computational predictions (e.g., TDDFT) for validation .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

Methodological Answer: Perform forced degradation studies (acid/base hydrolysis, thermal stress) to identify degradation products. Validate LC-MS methods using ICH Q2(R1) guidelines, ensuring specificity, linearity (R² > 0.995), and LOQ ≤ 0.1% .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental outcomes in the stereoselective formation of the dioxolane ring?

Methodological Answer: Integrate quantum chemical reaction path searches (e.g., IRC calculations) with experimental kinetic data. For example, use DFT (B3LYP/6-31G*) to model transition states and compare activation energies with experimental Arrhenius plots. Adjust solvation models (e.g., CPCM) to reconcile discrepancies .

Q. What mechanistic insights explain the reactivity of the phosphonate group in nucleophilic substitutions?

Methodological Answer: Conduct kinetic isotope effect (KIE) studies and Hammett plot analysis to differentiate between concerted (SN2) or stepwise mechanisms. Monitor intermediates via in-situ ³¹P NMR to detect phosphoryl oxyanion intermediates .

Q. How can researchers design experiments to probe the compound’s stability under catalytic hydrogenation conditions?

Methodological Answer: Use DoE to vary hydrogen pressure (1–10 atm) and catalyst type (Pd/C, Raney Ni) . Track deprotection of the benzyloxy group via FT-IR (C-O stretch loss at 1100 cm⁻¹) and quantify byproduct formation with GC-MS .

Q. What strategies mitigate batch-to-batch variability in stereochemical purity during scale-up?

Methodological Answer: Implement Process Analytical Technology (PAT) tools like inline Raman spectroscopy to monitor reaction progression. Use multivariate regression models to correlate real-time spectral data with enantiomeric excess (ee) measured by chiral HPLC .

Q. How to evaluate the compound’s role as a chiral building block in multicomponent reactions?

Methodological Answer: Screen reactivity in Ugi or Passerini reactions under varied conditions (e.g., Lewis acid catalysts, solvent dielectric). Analyze diastereomeric ratios via ¹H NMR coupling constants and compare with DFT-predicted transition state energies .

Q. What computational approaches predict the compound’s behavior in asymmetric catalysis?

Methodological Answer: Perform molecular docking studies (AutoDock Vina) to model interactions with chiral catalysts. Validate with experimental ee data and refine force fields using QM/MM hybrid methods .

Notes on Methodological Rigor

- Data Contradiction Analysis : When computational and experimental data conflict, prioritize iterative refinement of computational models (e.g., adding dispersion corrections in DFT) and validate with orthogonal experimental techniques .

- Advanced Characterization : Combine SC-XRD with solid-state NMR to resolve amorphous phase inconsistencies .

- Reaction Optimization : Leverage machine learning algorithms trained on historical reaction data to predict optimal conditions, reducing trial-and-error approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.